molecular formula C12H14ClNO2 B12639519 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester CAS No. 1386986-41-9

3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B12639519
CAS No.: 1386986-41-9
M. Wt: 239.70 g/mol
InChI Key: CZUJCIHKURWYTG-UHFFFAOYSA-N
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Description

3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring with a vinyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-vinyl-pyridine and tert-butyl alcohol.

    Esterification: The carboxylic acid group of 3-chloro-5-vinyl-pyridine is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Sodium azide (NaN3) for nucleophilic substitution.

Major Products Formed

    Epoxides: Formed from the oxidation of the vinyl group.

    Alcohols: Formed from the reduction of the ester group.

    Amines: Formed from the substitution of the chlorine atom.

Scientific Research Applications

3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-vinyl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its reactive functional groups.

    Pathways Involved: It may participate in pathways involving nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-vinyl-pyridine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    3-Chloro-5-ethyl-pyridine-2-carboxylic acid tert-butyl ester: Similar structure but with an ethyl group instead of a vinyl group.

Properties

CAS No.

1386986-41-9

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

tert-butyl 3-chloro-5-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-5-8-6-9(13)10(14-7-8)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3

InChI Key

CZUJCIHKURWYTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)C=C)Cl

Origin of Product

United States

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